![molecular formula C22H25ClN4O B2397824 3-(adamantan-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285560-19-1](/img/structure/B2397824.png)
3-(adamantan-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to a class of adamantane-functionalized pyrazole carbohydrazide derivatives. Its structure comprises:
- Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and bioavailability in drug design .
- Pyrazole core: A five-membered heterocyclic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding interactions and pharmacological versatility .
- Carbohydrazide linker: Connects the pyrazole ring to a substituted ethylidene hydrazone group.
- 4-Chlorophenyl ethylidene substituent: The (1E)-1-(4-chlorophenyl)ethylidene group introduces an aromatic, electron-withdrawing chlorine atom, which may influence molecular polarity and biological activity .
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O/c1-13(17-2-4-18(23)5-3-17)24-27-21(28)19-9-20(26-25-19)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,9,14-16H,6-8,10-12H2,1H3,(H,25,26)(H,27,28)/b24-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMQTCXSDSFQGJ-ZMOGYAJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)/C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(adamantan-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of adamantane derivatives with substituted hydrazones. The reaction conditions often include refluxing in organic solvents such as ethanol or methanol, leading to the formation of the target compound through condensation reactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including E. coli, S. aureus, and Klebsiella pneumoniae. In one study, modifications to the pyrazole structure enhanced antibacterial efficacy, suggesting that the adamantane moiety may contribute positively to antimicrobial activity .
Anti-inflammatory Properties
Several pyrazole derivatives have demonstrated anti-inflammatory effects. For example, compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies reported inhibition rates of up to 85% for TNF-α at concentrations of 10 µM, indicating that the compound could be a potential candidate for treating inflammatory diseases .
Anticancer Activity
Emerging evidence suggests that pyrazole derivatives can inhibit cancer cell proliferation. Specifically, compounds related to this compound have been evaluated for their effects on glioma stem cells. One study highlighted the compound's ability to inhibit neurosphere formation in these cells, suggesting potential applications in glioma therapy .
Case Studies and Research Findings
Study | Compound Tested | Biological Activity | Results |
---|---|---|---|
Selvam et al. (2016) | Various pyrazoles | Antibacterial | Effective against E. coli and S. aureus |
Chovatia et al. (2016) | Pyrazole derivatives | Antitubercular | Significant inhibition of MTB strain H37Rv |
Recent Study (2022) | Pyrano[2,3-c]pyrazoles | Antiglioma | Inhibited neurosphere formation in glioma stem cells |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, its structural components may facilitate binding to proteins involved in inflammatory pathways or cancer cell growth regulation.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with 3-(adamantan-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide:
Anticancer Activity :
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown inhibitory effects on various cancer cell lines, including breast and prostate cancer cells. The presence of electron-withdrawing groups like chlorine enhances these activities, suggesting a structure-activity relationship that could be further explored in drug design .
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that certain pyrazole derivatives can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways crucial for microbial survival .
Anti-inflammatory Effects :
In addition to anticancer and antimicrobial properties, some pyrazole derivatives are noted for their anti-inflammatory effects. They may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including those related to this compound, revealed promising results against human cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation, particularly in MCF-7 breast cancer cells .
Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of various pyrazole derivatives. The results showed that compounds similar to this specific derivative were effective against Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .
Chemical Reactions Analysis
Condensation and Hydrazone Formation
The carbohydrazide group (–CONHNH–) participates in condensation reactions with carbonyl compounds. For example:
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Reaction with aldehydes or ketones under acidic or basic conditions forms bis-hydrazones .
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In the presence of 2-chlorobenzaldehyde, the compound may undergo further condensation to yield extended hydrazone-linked structures.
Typical Conditions :
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Solvents: Ethanol, DMF, or dichloromethane.
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Catalysts: DABCO (1,4-diazabicyclo[2.2.2]octane) or acetic acid.
Cyclization Reactions
The hydrazone moiety facilitates intramolecular cyclization to form heterocyclic systems:
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Oxadiazole Formation : Reaction with carbon disulfide (CS₂) in basic media yields 1,3,4-oxadiazole derivatives .
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Pyrazoline Synthesis : Cyclocondensation with acetylacetone or ethyl acetoacetate under acidic conditions generates pyrazoline rings .
Example Reaction :
Oxidation
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The ethylidene group (CH=N–) is susceptible to oxidation. Treatment with KMnO₄ converts it to a carboxylic acid (–COOH) .
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Pyrazole ring oxidation may yield pyrazole-4-carboxylic acid derivatives under strong oxidizing conditions .
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone’s C=N bond to a C–N single bond, forming a hydrazide intermediate.
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution, influenced by the adamantane group’s steric and electronic effects:
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Nitration : Directed to the less hindered position (C-4) by nitric acid (HNO₃)/H₂SO₄ .
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Halogenation : Chlorination or bromination occurs at C-4 with Cl₂ or Br₂ in acetic acid .
Reactivity Trends :
Position | Reactivity | Reasoning |
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C-4 | High | Least steric hindrance |
C-3 | Moderate | Adjacent to bulky adamantane |
Nucleophilic Additions
The hydrazide’s NH group reacts with electrophiles:
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Acylation : Forms N-acyl derivatives with acyl chlorides (e.g., acetyl chloride) .
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Sulfonation : Reacts with sulfonic acid chlorides to yield sulfonamide analogs.
Example :
Metal Complexation
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via the hydrazone nitrogen and carbonyl oxygen, forming chelates with potential catalytic or medicinal applications.
Complexation Conditions :
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Solvent: Methanol or DMF.
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Temperature: Room temperature or reflux.
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
*Calculated based on molecular formulas from analogous compounds.
Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl group in the target compound likely increases logP compared to hydroxylated analogs (), favoring blood-brain barrier penetration .
- Solubility : Hydroxyl-containing derivatives () exhibit higher aqueous solubility due to hydrogen-bonding interactions, whereas the target compound may require formulation optimization .
- Thermal Stability : Adamantane’s rigid structure enhances thermal stability across all analogs, as seen in crystallographic studies () .
Pharmacological Advantages
- Metabolic Stability: Adamantane’s resistance to oxidative degradation extends the half-life of these compounds compared to non-adamantane derivatives .
- Selectivity : Substituents like chlorine (target compound) or hydroxyl () fine-tune target specificity. For example, hydroxyl groups may enhance binding to polar enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.